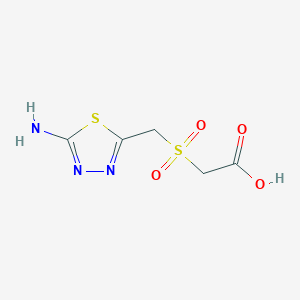![molecular formula C14H14N2S B15218714 {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-42-9](/img/structure/B15218714.png)
{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features a unique combination of an indole ring, a cyclopropylmethyl group, and a thioacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with the indole in the presence of a Lewis acid catalyst.
Thioacetonitrile Formation: The final step involves the introduction of the thioacetonitrile group. This can be achieved by reacting the cyclopropylmethyl-indole derivative with thiourea and a suitable base, followed by cyanation using a cyanide source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the nitrile group, such as primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the thioacetonitrile group can participate in covalent bonding with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)acetamide: Similar structure but with an amide group instead of a nitrile.
2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)ethanol: Similar structure but with a hydroxyl group instead of a nitrile.
2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Uniqueness
The presence of the nitrile group in 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
61021-42-9 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N2S/c15-7-8-17-14-10-16(9-11-5-6-11)13-4-2-1-3-12(13)14/h1-4,10-11H,5-6,8-9H2 |
InChI Key |
ULJUVHLFROIGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C3=CC=CC=C32)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



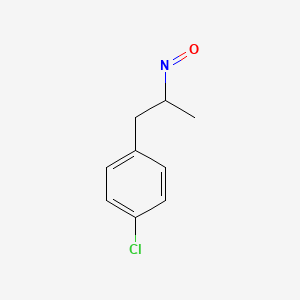
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
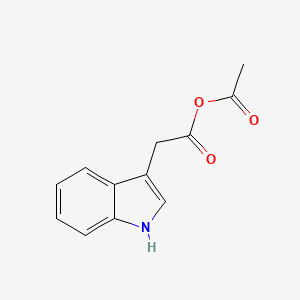
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
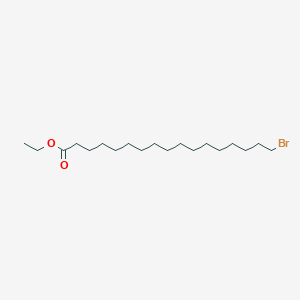
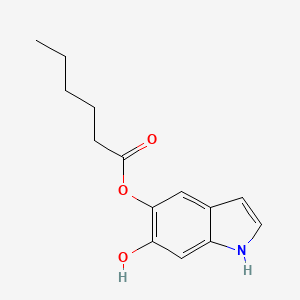
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)

![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

